Keto Pioglitazone-d4 (M-III-d4)
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Overview
Description
Keto Pioglitazone-d4 (M-III-d4) is a complex organic compound characterized by its unique structure, which includes a thiazolidine-2,4-dione core and a pyridin-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Keto Pioglitazone-d4 (M-III-d4) typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
Keto Pioglitazone-d4 (M-III-d4) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Keto Pioglitazone-d4 (M-III-d4) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of Keto Pioglitazone-d4 (M-III-d4) involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione: Similar structure but without the tetradeuterio substitution.
2-(5-Acetylpyridin-2-yl)pyrimidine derivatives: Similar pyridin-2-yl group but different core structure.
Thiazolidine-2,4-dione derivatives: Similar core structure but different substituents
Uniqueness
The uniqueness of Keto Pioglitazone-d4 (M-III-d4) lies in its specific combination of functional groups and the presence of tetradeuterio substitution, which may confer unique chemical and biological properties compared to similar compounds .
Properties
CAS No. |
1185033-84-4 |
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Molecular Formula |
C19H18N2O4S |
Molecular Weight |
374.447 |
IUPAC Name |
5-[[4-[2-(5-acetylpyridin-2-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H18N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11,17H,8-10H2,1H3,(H,21,23,24)/i8D2,9D2 |
InChI Key |
JMLKLMFMQRAJNI-LZMSFWOYSA-N |
SMILES |
CC(=O)C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Synonyms |
5-[[4-[2-(5-Acetyl-2-pyridinyl)ethoxy-d4]phenyl]methyl]-2,4-thiazolidinedione; Keto-Pioglitazone (M-III)-d4; |
Origin of Product |
United States |
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